molecular formula C17H33NO8 B609604 N-methyl-N-(t-Boc)-PEG4-acid CAS No. 1260431-01-3

N-methyl-N-(t-Boc)-PEG4-acid

Cat. No.: B609604
CAS No.: 1260431-01-3
M. Wt: 379.45
InChI Key: SZYFMMNWNDIBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid is a compound that combines the properties of polyethylene glycol with a tert-butoxycarbonyl-protected amine group. This compound is often used in various chemical and biological applications due to its unique structure, which provides both hydrophilic and hydrophobic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Polyethylene Glycol Conjugation: The protected amine is then conjugated with polyethylene glycol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step is performed in an anhydrous environment to ensure high yield and purity.

    Acid Formation:

Industrial Production Methods

Industrial production of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pH, and mixing rates.

    Purification Techniques: Implementing advanced purification techniques like chromatography and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid can undergo various chemical reactions, including:

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group.

    Substitution Reactions: The polyethylene glycol chain can participate in substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the polyethylene glycol chain.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane at room temperature.

    Substitution: Common reagents include alkyl halides and nucleophiles, with reactions carried out in polar aprotic solvents like dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

    Deprotected Amine: Resulting from hydrolysis of the tert-butoxycarbonyl group.

    Functionalized Polyethylene Glycol: Products from substitution reactions, which can be tailored for specific applications.

Scientific Research Applications

PROTAC Development

Overview of PROTACs:
PROTACs are bifunctional molecules that consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other binds to a specific protein of interest. This design allows PROTACs to harness the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to therapeutic intervention in diseases such as cancer.

Role of N-methyl-N-(t-Boc)-PEG4-acid:
this compound is utilized as a linker in the synthesis of PROTACs. Its structure enhances solubility and stability while providing the necessary flexibility for effective binding interactions. The compound's unique properties facilitate the design of PROTACs that can effectively target and degrade specific proteins involved in disease pathways .

Case Study 1: Targeting Protein Kinases

A recent study demonstrated the effectiveness of PROTACs incorporating this compound in targeting protein kinases, particularly Polo-like kinase 1 (PLK1). The study utilized NanoBRET assays to evaluate target engagement and demonstrated that the PEG4 linker significantly improved the binding affinity and selectivity of the PROTACs for PLK1 compared to traditional small-molecule inhibitors .

Case Study 2: Cancer Therapeutics

In another investigation, researchers synthesized a series of PROTACs using this compound to target oncogenic proteins. The results indicated that these PROTACs could induce selective degradation of target proteins in various cancer cell lines, leading to reduced cell proliferation and enhanced apoptosis. This highlights the potential for this compound-based PROTACs in developing targeted cancer therapies .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound in various studies:

Study Target Protein Application Outcome
Study 1PLK1PROTAC synthesisImproved binding affinity and selectivity
Study 2Oncogenic proteinsCancer therapyInduced selective degradation, reduced proliferation

Mechanism of Action

The mechanism of action of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid involves its ability to modify the properties of molecules it is conjugated with. The polyethylene glycol chain provides hydrophilicity, improving solubility and reducing immunogenicity. The tert-butoxycarbonyl group protects the amine during synthesis and can be removed to reveal the reactive amine group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 2-acid
  • N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 6-acid
  • N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 8-acid

Uniqueness

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly useful in applications where precise control over solubility and stability is required.

Biological Activity

N-methyl-N-(t-Boc)-PEG4-acid is a polyethylene glycol (PEG) derivative that has garnered attention for its potential applications in drug delivery and bioconjugation. This compound features a t-Boc (tert-butyloxycarbonyl) protecting group and a terminal carboxylic acid, making it versatile for various biochemical applications. This article explores its biological activity, synthesis, and implications in research and therapeutic contexts.

  • Molecular Formula : C17H33NO8
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 1260431-01-3
  • Purity : ≥95%
  • Storage Conditions : -20 °C
  • Functional Groups :
    • Carboxylic Acid (COOH)
    • Ester (COOR)

The presence of the PEG linker enhances the solubility of the compound in aqueous environments, which is crucial for biological applications.

This compound acts primarily through the formation of stable amide bonds when reacted with primary amines, facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) . The t-Boc group is acid-labile, allowing for selective deprotection under acidic conditions, which can be strategically employed in controlled drug release systems.

Drug Delivery

The compound is utilized as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to induce targeted protein degradation. This application is particularly relevant in cancer therapy, where the selective degradation of oncogenic proteins can lead to significant therapeutic outcomes .

Case Studies

  • Cell Viability and Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of compounds linked with this compound on various cancer cell lines, including HeLa and A549 cells. The MTT assay was employed to measure cell viability post-treatment, revealing that compounds with this linker demonstrated enhanced cytotoxicity compared to their non-PEGylated counterparts .
  • In Vivo Efficacy :
    • Preliminary experiments involving animal models indicated that PROTACs utilizing this compound effectively inhibited target proteins in vivo, showcasing its potential for therapeutic applications .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineAssay TypeResult
HeLaMTT CytotoxicityIncreased cell death with PEGylated compounds
A549Western BlotReduced phosphorylation of target proteins
VariousIn Vivo EfficacySignificant inhibition of target proteins

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing the purity and structural integrity of N-methyl-N-(t-Boc)-PEG4-acid?

  • Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of key functional groups, such as the t-Boc-protected amine (1.4–2.5 ppm regions) and PEG4 chain protons (3.8 ppm). Quantify purity via high-performance liquid chromatography (HPLC) with UV detection at 220 nm. Thermal gravimetric analysis (TGA) can assess organic content (e.g., 38% loss in PEG4-acid nanoparticles) .

Q. How does the solubility profile of this compound influence its application in aqueous vs. organic reaction systems?

  • Answer : The compound is soluble in polar organic solvents (DMSO, DMF) and water due to its PEG4 chain and terminal carboxylic acid. For aqueous reactions (e.g., bioconjugation), dissolve in pH 7–8 buffer; for organic-phase synthesis (e.g., peptide coupling), use anhydrous DCM with activating agents like EDC/HOBt .

Q. What are the standard applications of this compound in bioconjugation?

  • Answer : The terminal carboxylic acid reacts with primary amines (e.g., lysine residues) to form stable amide bonds. It is widely used to link biomolecules (antibodies, peptides) to nanoparticles or imaging agents. The t-Boc group allows controlled deprotection (e.g., using TFA) for sequential functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in immunogenicity data between PEG4-acid and PEG4-OH derivatives in nanoparticle studies?

  • Answer : Immunogenicity in PEG4-acid-modified nanoparticles (e.g., Au485Tio182) at high ligand densities (≥4 weeks exposure) may arise from carboxylate-induced immune recognition. In contrast, PEG4-OH’s terminal hydroxyl group minimizes this. Validate via in vivo Coulter counting and cytokine profiling. Optimize ligand ratios to balance stability and biocompatibility .

Q. What experimental strategies improve the efficiency of this compound in multi-step syntheses (e.g., PROTACs or dendrimers)?

  • Answer : (1) Use orthogonal protecting groups (e.g., Fmoc for amines, t-Boc for carboxylic acids) to enable sequential reactions. (2) Employ "click chemistry" (e.g., azide-alkyne cycloaddition) for modular assembly. (3) Monitor reaction progress via MALDI-TOF MS to detect intermediate masses. Pre-activate the carboxylic acid with HATU for higher coupling yields .

Q. How does the PEG chain length (PEG4 vs. PEG6) affect the pharmacokinetics of this compound-conjugated drug candidates?

  • Answer : Shorter PEG4 chains reduce hydrodynamic radius, enhancing renal clearance but potentially decreasing circulation time. Compare in vivo using radiolabeled tracers (e.g., ^99mTc) and biodistribution studies. PEG4’s balance between solubility and size is optimal for tumor targeting via the EPR effect, whereas PEG6 may prolong half-life but increase liver accumulation .

Q. What analytical approaches are critical for troubleshooting aggregation in PEG4-acid-modified nanoparticles?

  • Answer : (1) Use dynamic light scattering (DLS) to monitor hydrodynamic diameter changes. (2) Analyze surface charge via zeta potential (target ±20 mV for colloidal stability). (3) Employ cryo-TEM to visualize core-shell morphology. If aggregation occurs during ligand exchange, increase PEG4-acid:tiopronin molar ratios (≥15:1) to ensure monolayer completeness .

Q. Methodological Notes

  • Storage : Store at –20°C in anhydrous, light-protected vials. Avoid freeze-thaw cycles to prevent hydrolysis of the t-Boc group .
  • Data Validation : Cross-reference NMR integrals (e.g., 1.4 ppm for t-Boc CH3 vs. 2.5 ppm for PEG4-acid α-CH2) with theoretical stoichiometries. For nanoparticles, correlate TGA organic loss (38% for PEG4-acid) with TEM core diameters (2.5 ± 0.6 nm) .

Properties

IUPAC Name

3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYFMMNWNDIBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

85.4 mg of NaH are added portionwise to a solution, cooled to 0° C., of 520 mg of 3-[2-(2-{2-[2-((tert-butoxycarbonyl)amino)ethoxy]ethoxy}ethoxy)ethoxy]propanoic acid in 14 ml of THF. After stirring for 5 min, 150 μl of iodomethane are added. The mixture is then stirred at AT for 2 h and then an additional 150 μl of iodomethane are added. After 12 h at AT, the mixture is hydrolysed and then brought to acidic pH by addition of aqueous acetic acid at 0° C. The aqueous phase is extracted 3× with AcOEt, the combined organic phases are dried over MgSO4 and concentrated under RP, and the crude product obtained is reacted again according to the same protocol with 85 mg of NaH and 176 μl of iodomethane for an additional 2 h. 500 mg of 3-[2-(2-{2-[2-((tert-butoxycarbonyl)(methyl)amino)ethoxy]ethoxy}ethoxy)ethoxy]propanoic acid are thus obtained.
Name
Quantity
85.4 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
150 μL
Type
reactant
Reaction Step Three
Quantity
150 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
85 mg
Type
reactant
Reaction Step Six
Quantity
176 μL
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.